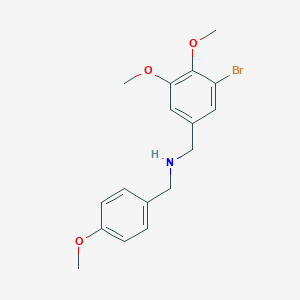
2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)ethanamine
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)ethanamine, commonly known as 2C-H or Nexus, is a synthetic psychedelic substance that belongs to the phenethylamine class. It was first synthesized by Alexander Shulgin in 1974 and has been used in scientific research for its psychoactive properties.
Aplicaciones Científicas De Investigación
Metabolism and Cytochrome P450 Enzymes
One study characterized the hepatic cytochrome P450 enzymes involved in the metabolism of NBOMe compounds, potent serotonin 5-HT2A receptor agonists, identifying CYP3A4 and CYP2D6 as major enzymes involved. These findings are crucial for understanding drug-drug interactions and the metabolic pathways of similar compounds (Nielsen et al., 2017).
Neurochemical Pharmacology
Research comparing the mechanisms of action of various psychoactive substituted N-benzylphenethylamines found them to be high potency agonists at 5-HT2A receptors, similar to other hallucinogens. This study aids in understanding the biochemical pharmacology and potential therapeutic applications of these compounds (Eshleman et al., 2018).
Analytical Characterization
Another study focused on the analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, contributing to the forensic analysis and detection of these substances in biological samples (Zuba & Sekuła, 2013).
Antioxidant Activities
Research into the synthesis and characterization of new trisubstituted triazoles, including 4-(3,4dimethoxyphenethyl)-3,5-akyl/aryl-4H-1,2,4-triazoles, explored their antioxidant properties. This opens the door to potential pharmaceutical applications for these compounds (Sancak et al., 2012).
Legal and Safety Considerations
A comprehensive review on the placement of three synthetic phenethylamines into Schedule I under the Controlled Substances Act highlights the regulatory and safety considerations associated with these and similar compounds, emphasizing the importance of legal controls in managing the public health implications of their use (Carter, 2013).
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-20-17-9-8-16(14-18(17)21-2)11-13-19-12-10-15-6-4-3-5-7-15/h3-9,14,19H,10-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOKWUVYKBPATN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCCC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276898 | |
| Record name | AN-465/43411221 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)ethanamine | |
CAS RN |
63925-47-3 | |
| Record name | AN-465/43411221 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B275779.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275781.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B275782.png)
![2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol](/img/structure/B275785.png)
![2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol](/img/structure/B275786.png)
![1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B275789.png)


![N-(naphthalen-1-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275793.png)
![N-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B275794.png)
![N-(2,6-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275796.png)
![4-amino-N-{2-[({5-[4-(1-hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B275800.png)
![2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]-2-methylpropan-1-ol](/img/structure/B275801.png)
![N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275802.png)